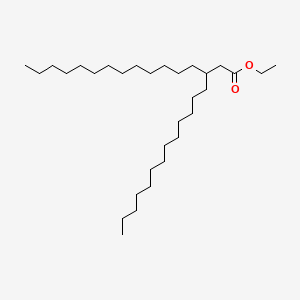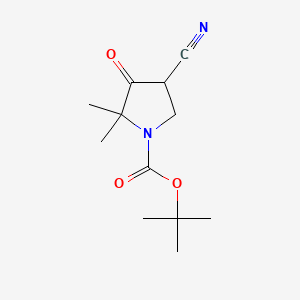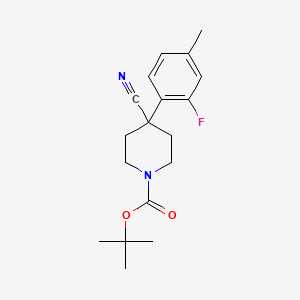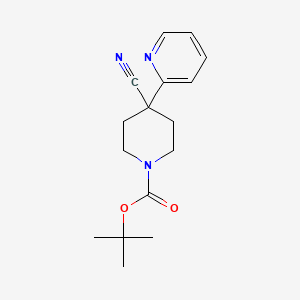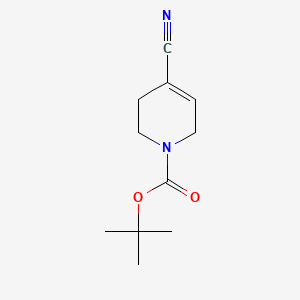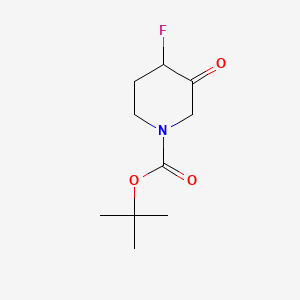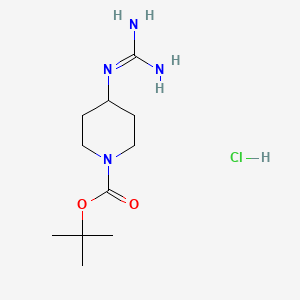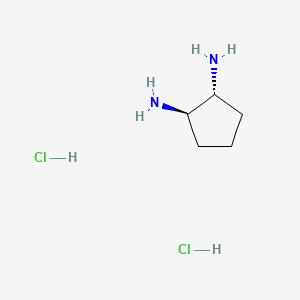
trans-Cyclopentane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Cyclopentane-1,2-diamine dihydrochloride: Despite its early description, it was historically underestimated due to its non-commercial availability, extreme instability, and the complexity of classical synthesis methods . recent advancements in synthetic approaches have renewed interest in this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans-Cyclopentane-1,2-diamine involves several synthetic routes. One common method is the biocatalytic resolution using hydrolases, mainly lipases, in organic media. Diethyl malonate is often used as the acylating agent in this process . Another approach involves the use of novel and efficient synthetic methods that allow for the preparation of both racemic and enantioenriched forms of the compound .
Industrial Production Methods: Industrial production methods for trans-Cyclopentane-1,2-diamine dihydrochloride are still under development due to the compound’s instability and the complexity of its synthesis. advancements in synthetic chemistry are paving the way for more efficient and scalable production methods .
Análisis De Reacciones Químicas
Types of Reactions: trans-Cyclopentane-1,2-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents and specific reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of trans-Cyclopentane-1,2-diamine include oxidizing agents, reducing agents, and acylating agents like diethyl malonate . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from the reactions of trans-Cyclopentane-1,2-diamine include chiral ligands, receptors, and biologically active compounds .
Aplicaciones Científicas De Investigación
trans-Cyclopentane-1,2-diamine dihydrochloride has a wide range of scientific research applications In chemistry, it is used as a scaffold for the synthesis of chiral ligands and receptorsIn industry, it is used in the synthesis of various chemical intermediates .
Mecanismo De Acción
Comparison with Other Similar Compounds: trans-Cyclopentane-1,2-diamine is often compared to its higher homologue, trans-Cyclohexane-1,2-diamine, which is more widely used in the synthesis of ligands and receptors. The uniqueness of trans-Cyclopentane-1,2-diamine lies in its chiral motif and the recent development of novel synthetic approaches that have made it more accessible for various applications .
Comparación Con Compuestos Similares
- trans-Cyclohexane-1,2-diamine
- cis-Cyclopentane-1,2-diamine
- trans-Cyclopentane-1,3-diamine
These compounds share structural similarities but differ in their chemical properties and applications.
Propiedades
Número CAS |
99363-25-4 |
|---|---|
Fórmula molecular |
C5H13ClN2 |
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
cyclopentane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H |
Clave InChI |
LHPIEVBBBKESNH-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)N)N.Cl.Cl |
SMILES canónico |
C1CC(C(C1)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)
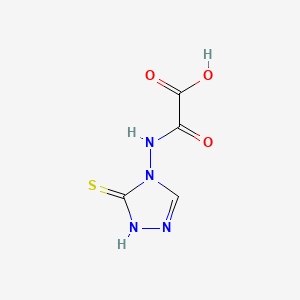
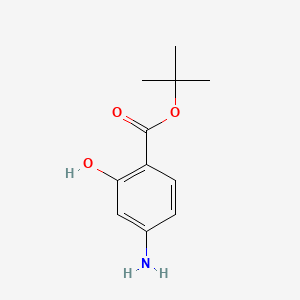
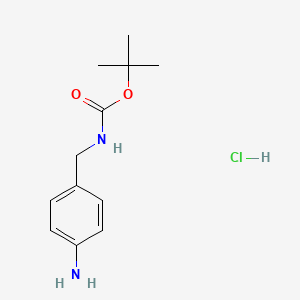
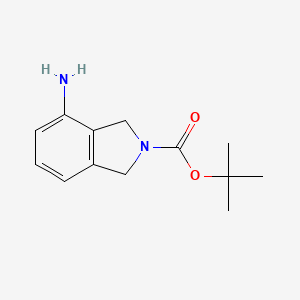
![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)
